molecular formula C14H11ClFNO B1635951 3-Chloro-N-(4-fluorobenzyl)benzamide

3-Chloro-N-(4-fluorobenzyl)benzamide

Cat. No.: B1635951
M. Wt: 263.69 g/mol
InChI Key: IMWQBKRPGUNBOI-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-fluorobenzyl)benzamide (CAS: 550300-20-4) is a benzamide derivative characterized by a 3-chlorophenyl group attached to a benzamide core, with a 4-fluorobenzyl substituent on the nitrogen atom. This compound is utilized as an intermediate in pharmaceutical synthesis, particularly in the development of gastroprokinetic agents and other bioactive molecules . Its structure combines halogenated aromatic rings (chlorine and fluorine), which are known to influence electronic properties, solubility, and receptor-binding interactions.

Properties

Molecular Formula

C14H11ClFNO

Molecular Weight

263.69 g/mol

IUPAC Name

3-chloro-N-[(4-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C14H11ClFNO/c15-12-3-1-2-11(8-12)14(18)17-9-10-4-6-13(16)7-5-10/h1-8H,9H2,(H,17,18)

InChI Key

IMWQBKRPGUNBOI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Halogen Substitution Patterns

a) Chlorine Positional Isomers
  • 4-Chloro-N-(3-chlorophenyl)benzamide (CAS: Not specified): This analogue replaces the 4-fluorobenzyl group with a 3-chlorophenylamine moiety. The dual chlorine substitution enhances lipophilicity but reduces polarity compared to the fluorinated parent compound. Crystallographic studies reveal a planar geometry stabilized by C–H···O and π–π interactions .
  • 3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide (CAS: 313646-83-2): Incorporates a bulky dioxoisoindolylbutyl group, which may hinder membrane permeability but improve thermal stability due to extended π-conjugation .
b) Fluorine vs. Other Halogens
  • 3-Chloro-N-(2-fluorophenyl)benzamide (Polymorphs IA/IB): The ortho-fluorine substitution induces polymorphism, with Form IB exhibiting distinct packing via C–H···F and C–Cl···π interactions. This contrasts with the para-fluorine in 3-Chloro-N-(4-fluorobenzyl)benzamide, which allows for more linear molecular stacking .

Functional Group Modifications

a) Carbamothioyl and Metal Complexes
  • 3-Chloro-N-(diethylcarbamothioyl)benzamide : The carbamothioyl (–N–C(=S)–) group enables coordination to metals like nickel(II), forming square planar complexes with distorted geometries. Such derivatives are studied for catalytic or antimicrobial applications .
b) Hydroxamic Acid Derivatives
  • 3-(2-Chloro-4-phenylbenzamido)-4-chloro-N-hydroxybenzamide: The hydroxamic acid (–NHOH) group introduces chelating properties, making it relevant for metalloenzyme inhibition (e.g., histone deacetylases). This contrasts with the non-chelating amide in the parent compound .

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